1,2-Dimethyl-4-nitrobenzene

描述

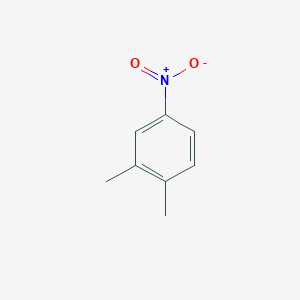

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKOYWDLDYELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025133 | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB] | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992), 107 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/ | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.117 (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/ | |

CAS No. |

99-51-4 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI6475010K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °F (NTP, 1992), 30-31 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the nitro group onto the 1,2-dimethylbenzene (o-xylene) scaffold in a single key step. The primary challenge in these approaches lies in controlling the regioselectivity to favor the formation of the desired 4-nitro isomer over other potential products.

Nitration Reactions and Regioselectivity

The most common method for synthesizing 1,2-dimethyl-4-nitrobenzene is the electrophilic nitration of o-xylene (B151617). The two methyl groups on the benzene (B151609) ring are ortho- and para-directing, which leads to the potential for the nitro group to be introduced at either the 3- or 4-position. This typically results in a mixture of 1,2-dimethyl-3-nitrobenzene (B167072) and this compound. tandfonline.comresearchgate.net

Conventional nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) often yields a product mixture where the 3-nitro isomer is the major component. researchgate.netgoogle.com For instance, classic mixed-acid nitration can produce 31-55% of 4-nitro-o-xylene and 45-69% of 3-nitro-o-xylene. researchgate.net

To enhance the yield of the commercially valuable 4-nitro isomer, significant research has focused on improving regioselectivity. Various strategies have been developed:

Alternative Nitrating Agents: Using nitrogen dioxide (NO₂) as the nitrating agent has been shown to impart a notable selectivity for 4-nitro-o-xylene, achieving a 4-nitro to 3-nitro isomer ratio greater than 2. tandfonline.comtandfonline.com

Catalysis: The addition of catalysts, particularly Lewis acids, can significantly improve the yield and regioselectivity. Bismuth trichloride (B1173362) (BiCl₃) used under solvent-free conditions with nitrogen dioxide has achieved a 71% yield of mononitro-o-xylenes with a high 4-nitro/3-nitro ratio of 3.91. tandfonline.comtandfonline.com Solid acid catalysts, such as zeolite H-beta, have also been employed. In liquid-phase nitration at 70°C, zeolite H-beta resulted in a 28% conversion of o-xylene with 63% selectivity for the 4-nitro isomer. researchgate.net

Continuous-Flow Processes: Continuous-flow reactors offer enhanced safety and control over reaction parameters. When using only fuming nitric acid in a continuous-flow setup, the reaction was selective for this compound over the 3-nitro isomer. acs.org This method can also reduce impurities, such as phenols, compared to batch processes. nih.gov

| Nitrating System | Catalyst | Conditions | Selectivity (4-nitro vs. 3-nitro) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | None | Batch | 3-nitro isomer is major product (ratio ~0.6-0.8) | researchgate.netgoogle.com |

| Nitrogen Dioxide (NO₂) | Bismuth Trichloride (BiCl₃) | Solvent-free | 4-nitro/3-nitro ratio of 3.91 | tandfonline.comtandfonline.com |

| Nitric Acid (70%) | Zeolite H-beta | Liquid phase, 70°C | 63% selectivity for 4-nitro isomer | researchgate.net |

| Fuming Nitric Acid | None | Continuous-flow | Selective for 4-nitro isomer | acs.org |

Oxidative Dimerization Strategies

Oxidative dimerization is a reaction that this compound can undergo, rather than a direct synthesis of it. In this reaction, two molecules of a nitrotoluene derivative are coupled. The oxidative dimerization of this compound proceeds efficiently in a strongly alkaline solution, using air or oxygen as the oxidizing agent, to yield the corresponding dinitrodibenzyl. google.comgoogle.com This reaction is noted to work at least as well for this compound as it does for 4-nitrotoluene (B166481). google.comgoogle.com The process involves the formation of a carbanion at the methyl group, which is stabilized by the electron-withdrawing nitro group, followed by oxidation to form a new carbon-carbon bond.

Precursor-Based Synthesis

These synthetic routes involve creating the this compound structure from precursors that already contain some of the required functional groups.

Reductive Transformations of Related Nitro compounds

This approach involves the selective reduction of a functional group on a molecule that already contains the nitro group at the desired position. For instance, a dinitro compound could be selectively reduced. While specific examples for the synthesis of this compound via this method are less common in the literature, the general principle is well-established in organic synthesis. lkouniv.ac.indeanfrancispress.com For example, a related compound, 3-amino-5-nitro-o-cresol, can be formed through the reduction of 3,5-dinitro-o-cresol. osti.gov This demonstrates the feasibility of selectively transforming one functional group while leaving a nitro group intact. Synthesis could theoretically start from a compound like 1,2-bis(hydroxymethyl)-4-nitrobenzene, followed by reduction of the hydroxyl groups to methyl groups.

Functional Group Interconversions on Aromatic Substrates

Functional Group Interconversion (FGI) is a key strategy in retrosynthetic analysis where one functional group is converted into another to facilitate a desired bond formation or to arrive at the target molecule. lkouniv.ac.indeanfrancispress.comimperial.ac.uk This allows for more complex synthetic pathways that may offer advantages in yield or purity.

One potential FGI route to synthesize a substituted nitrobenzene (B124822), such as 1-chloro-2-methyl-4-nitrobenzene, starts from 4-chloroaniline. The aniline (B41778) is first oxidized to 4-nitrochlorobenzene, which is then methylated to afford the final product. researchgate.net Another example is the synthesis of nitroarenes through the oxidation of the corresponding aryl amines using reagents like peroxyacids. researchgate.net Applying this logic, this compound could be synthesized from 3,4-dimethylaniline (B50824) via oxidation of the amino group to a nitro group.

Derivatization and Analog Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules and structurally similar analogs. nih.govepa.gov

A primary derivatization reaction is the reduction of the nitro group to an amine, yielding 1,2-dimethyl-4-aminobenzene (also known as 4-amino-o-xylene). This amine is a crucial precursor for various products. For example, it is a key intermediate in the synthesis of Riboflavin (Vitamin B2). nih.gov

Furthermore, this compound is a starting material for the herbicide Pendimethalin. nih.govnih.gov The synthesis involves further nitration to introduce a second nitro group, followed by reaction with an amine.

The synthesis of analogs often involves similar nitration or functional group interconversion strategies applied to different starting materials. For instance:

Synthesis of Substituted Derivatives

The presence of two methyl groups and a nitro group on the benzene ring of this compound influences the regioselectivity of further substitutions. The methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. leah4sci.comwvu.edu This interplay of electronic effects governs the formation of various substituted derivatives.

Nitration of this compound can lead to the formation of dinitro derivatives. For instance, nitration with a mixture of nitric acid and sulfuric acid can yield dinitro-o-xylenes. cdnsciencepub.com A more controlled nitration using a mixture of acetic anhydride (B1165640) and trifluoroacetic anhydride has been shown to produce a range of products, including 3,4-dinitro-o-xylene, 4,5-dinitro-o-xylene, and 3,5-dinitro-o-xylene, alongside diene adducts. cdnsciencepub.com

The synthesis of amino derivatives is another important transformation. For example, 4,5-dimethyl-2-nitroaniline (B181755) can be synthesized and subsequently used to produce other derivatives. chemicalbook.comsynquestlabs.com One common method involves the reduction of a dinitro compound. orgsyn.org Furthermore, derivatives like N-(4,5-dimethyl-2-nitro-phenyl)-acetamide can be synthesized from 4,5-dimethyl-2-nitroaniline and acetic anhydride. chemicalbook.com The synthesis of fluorinated derivatives, such as 1-fluoro-4,5-dimethyl-2-nitrobenzene, can be achieved from 4,5-dimethyl-2-nitroaniline through diazotization followed by fluorination.

The following table summarizes the synthesis of some substituted derivatives starting from or related to this compound.

| Starting Material | Reagents | Product | Reference |

| This compound | Nitric acid, Acetic anhydride, Trifluoroacetic anhydride | 3,4-Dinitro-o-xylene, 4,5-Dinitro-o-xylene, 3,5-Dinitro-o-xylene | cdnsciencepub.com |

| 4,5-Dimethyl-2-nitroaniline | Acetic anhydride | N-(4,5-Dimethyl-2-nitro-phenyl)-acetamide | chemicalbook.com |

| 4,5-Dimethyl-2-nitroaniline | Sodium nitrite (B80452), Hydrofluoric acid | 1-Fluoro-4,5-dimethyl-2-nitrobenzene | |

| 2,4-Dinitroaniline (B165453) | Sodium hydrosulfide (B80085) or Ammonium (B1175870) sulfide | 1,2-Diamino-4-nitrobenzene | orgsyn.org |

| 4,5-dimethyl-2-nitroaniline | butane-2,3-diol, Fe catalyst | 2,3,6,7-tetramethylquinoxaline | rsc.org |

Formation and Reactivity of Nitrocyclohexadienyl Adducts

A key aspect of the chemistry of this compound is the formation of nitrocyclohexadienyl adducts during nitration, particularly when conducted in acetic anhydride. cdnsciencepub.com Nitration of this compound with nitric acid in a mixture of acetic anhydride and trifluoroacetic anhydride results in the formation of diastereoisomers of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate (B1210297) as major products. cdnsciencepub.comrsc.org This occurs through ipso attack of the nitronium ion at the C-2 position, which is activated by the two methyl groups and meta to the existing nitro group. cdnsciencepub.com

The formed 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate adducts are susceptible to acid-catalyzed transformations. In moderately to strongly acidic conditions, these adducts undergo rearomatization to yield a mixture of dinitro-o-xylenes. The primary products are 3,4-dinitro-o-xylene and 3,5-dinitro-o-xylene, along with the starting this compound. cdnsciencepub.com The reaction pathway is believed to involve the formation of a nitrocyclohexadienyl cation. cdnsciencepub.comresearchgate.net In the presence of an alcohol like methanol (B129727) under acidic conditions, transesterification can occur, leading to the formation of the corresponding dienol. cdnsciencepub.com

The dinitrocyclohexa-2,5-dienyl acetate adducts readily react with nucleophiles via allylic substitution. cdnsciencepub.com This reaction involves the addition of a nucleophile at the C-3 position, which is allylic to the acetate group, leading to the departure of the acetate anion. This results in the formation of a 5,6-dimethyl-6-nitrocyclohexa-2,4-dienyl derivative. In many cases, this intermediate can undergo a second allylic substitution, yielding a new 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl derivative. cdnsciencepub.com Depending on the nature of the introduced substituent, these dienyl products can eliminate nitrous acid to form the corresponding aromatic compound. cdnsciencepub.com For example, reaction with pyridine (B92270) provides a useful synthetic route to 1,2-dimethyl-4,5-dinitrobenzene. cdnsciencepub.com

An interesting feature of the reactivity of these adducts is the apparent 1,4-migration of a nitro group. cdnsciencepub.comrsc.orgrsc.org For instance, the reaction of the 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate adduct with nucleophiles like potassium nitrite can lead to the formation of 1,2-dimethyl-4,5-dinitrobenzene. rsc.org This is not a direct migration but is explained by a mechanism involving two consecutive SN2' (allylic) substitution reactions. cdnsciencepub.com In the first step, a nucleophile attacks at the C-3 position, displacing the acetate group. In the second step, the nitrite anion acts as a nucleophile, attacking the new allylic position and displacing the initially added nucleophile. This sequence of reactions results in the net 1,4-transposition of the nitro group. cdnsciencepub.com

Nucleophilic Substitution Reactions of Adducts

Formation of Diamino and Alkyl Derivatives

The synthesis of diamino derivatives of the benzene ring is a valuable transformation, as these compounds are precursors to various heterocyclic compounds and dyes. While direct synthesis from this compound is not extensively detailed, analogous reactions provide clear pathways. The partial reduction of dinitroanilines is a common method for preparing nitro-substituted diamino compounds. For example, 1,2-diamino-4-nitrobenzene can be prepared by the partial reduction of 2,4-dinitroaniline using reagents like sodium hydrosulfide or ammonium sulfide. orgsyn.org Applying this logic, the reduction of the dinitro derivatives of 1,2-dimethylbenzene would yield the corresponding dimethyl-diaminobenzenes. The reduction of a nitro group to an amine is a fundamental reaction in organic chemistry and can be achieved using various reducing agents, such as metals (Fe, Sn, Zn) in acidic media or catalytic hydrogenation. masterorganicchemistry.com

The introduction of further alkyl groups onto the this compound ring can be accomplished through Friedel-Crafts alkylation. However, the existing nitro group is strongly deactivating, which makes Friedel-Crafts reactions challenging on this substrate. libretexts.org A more viable strategy would involve introducing the alkyl group prior to nitration or on a less deactivated derivative. For example, alkylation of o-xylene followed by nitration could be a potential route to alkyl-substituted derivatives of this compound. libretexts.org

The following table outlines general methods for the formation of diamino and alkyl derivatives that are applicable to the this compound system.

| Derivative Type | General Method | Reagents | Comments | Reference |

| Diamino | Reduction of dinitro compounds | Fe, Sn, or Zn in acid; Catalytic hydrogenation (e.g., H2/Pd) | The nitro groups are reduced to amino groups. | masterorganicchemistry.com |

| Diamino | Partial reduction of dinitroanilines | Sodium hydrosulfide, Ammonium sulfide | Selective reduction of one nitro group. | orgsyn.org |

| Alkyl | Friedel-Crafts Alkylation | Alkyl halide (R-X), Lewis acid (e.g., AlCl3) | Challenging on strongly deactivated rings like nitroaromatics. | libretexts.orglibretexts.org |

Mechanistic Investigations of Reactivity

Nucleophilic Reactions and Substitution Mechanisms

While the electron-rich aromatic ring of 1,2-dimethyl-4-nitrobenzene is generally susceptible to electrophilic attack, under certain conditions, it can undergo reactions with nucleophiles. These reactions often proceed through intermediates where the aromaticity of the ring is temporarily disrupted. The presence of the electron-withdrawing nitro group is crucial for facilitating nucleophilic attack by stabilizing the resulting anionic intermediates. libretexts.orgwikipedia.org

A key aspect of the reactivity of this compound involves the reactions of its nitration adduct, 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate (B1210297). This diene readily reacts with a variety of nucleophiles through an allylic substitution mechanism. cdnsciencepub.comcdnsciencepub.com The reaction involves a two-step process, often described as consecutive SN2' reactions. cdnsciencepub.com

In the first step, a nucleophile attacks at the C-3 position of the diene, which is allylic to the acetate group. This leads to the departure of the acetate anion and the formation of a new intermediate, a 5,6-dimethyl-6-nitrocyclohexa-2,4-dienyl derivative. cdnsciencepub.comgrafiati.com This intermediate can then undergo a second allylic substitution. cdnsciencepub.com

In the second step of the nucleophilic substitution pathway, the nitrite (B80452) anion (NO₂⁻) often acts as a potent nucleophile. It attacks the new allylic position of the intermediate formed in the first step, displacing the initially added nucleophile. cdnsciencepub.com This results in the formation of a new 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl derivative, effectively causing an apparent 1,4-migration of the nitro group. cdnsciencepub.com

The nitrite anion proves to be a highly competitive nucleophile in these reactions. When the initial adduct is treated with various nucleophiles such as hydroxide, alkoxides, phenoxide, and halide ions in acetonitrile (B52724), high yields of the dinitro diene product are often observed, indicating the effectiveness of the nitrite anion in the second substitution step. cdnsciencepub.com The intermediate formation of the 5,6-dimethyl-6-nitrocyclohexa-2,4-dienyl species has been observed in some of these reactions, supporting the proposed two-step mechanism. cdnsciencepub.com However, the nucleophilicity of the nitrite anion can be modulated by the solvent. For instance, in methanol (B129727), its reactivity is reduced, likely due to hydrogen bonding, allowing the solvent to compete more effectively as a nucleophile. cdnsciencepub.com

| Nucleophile | Solvent | Major Product(s) |

| Pyridine (B92270) | Neat | 1,2-Dimethyl-4,5-dinitrobenzene |

| Hydroxide, tert-butoxide, phenoxide, acetate, thiocyanate, halide ions | Acetonitrile | 4,5-Dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate |

| Thiophenoxide | Acetonitrile | 4,5-Dimethyl-2-nitrophenyl phenyl sulfide |

| Bromide, Fluoride, Iodide | Methanol | 4,5-Dimethyl-2,4-dinitrocyclohexa-2,5-dienyl methyl ether (~50%) |

| tert-Butylamine | Chloroform | 1,2-Dimethyl-4,5-dinitrobenzene (60%), N-tert-butyl-4,5-dimethyl-2-nitroaniline (19%) |

Table 1: Summary of nucleophilic reactions with the nitration adduct of this compound. Data sourced from cdnsciencepub.com.

Allylic Substitution Pathways

Catalytic Transformations

Catalytic methods provide efficient routes for the transformation of the nitro group in this compound. The most common transformation is the reduction of the nitro group to an amino group, yielding 3,4-dimethylaniline (B50824).

The catalytic transfer hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been studied using a Palladium on carbon (Pd/C) catalyst. airccse.comsemanticscholar.org This reaction is typically carried out in a solvent like ethanol (B145695) under hydrogen pressure. The rate of this reaction is influenced by several factors, including temperature, hydrogen pressure, catalyst loading, and substrate concentration. airccse.comsemanticscholar.org Studies have shown that the conversion of dimethyl-nitrobenzene increases with increasing temperature, pressure, and catalyst concentration. airccse.com Interestingly, at high concentrations, the reaction rate can be inhibited by the substrate itself. airccse.comsemanticscholar.org

| Parameter | Range Studied | Effect on Conversion |

| Temperature | 343–403 K | Conversion increases with temperature |

| H₂ Pressure | 4–10 bar | Conversion increases with pressure |

| Catalyst Loading (Pd/C) | 4–12% (w/w) | Conversion increases with catalyst loading |

| Substrate Concentration | 0.124 to 0.745 kmol/m³ | Rate increases initially, but substrate inhibition observed at high concentrations |

Table 2: Parameters affecting the catalytic hydrogenation of dimethyl-nitrobenzene. Data sourced from airccse.comsemanticscholar.org.

Besides palladium-based catalysts, iron complexes have also been employed for the reduction of nitroaromatics. For example, a simple iron(salen) complex can catalyze the reduction of nitro compounds at room temperature. nih.govacs.org Mechanistic studies suggest the involvement of a nitroso intermediate and the formation of an iron hydride as the key catalytic species. nih.gov Furthermore, palladium(II)-polysalophen complexes supported on magnetite nanoparticles have been shown to be effective catalysts for the reduction of nitroarenes in water. rsc.org These catalytic systems offer pathways to valuable amine products under various reaction conditions.

Hydrogenation Mechanisms to Aromatic Amines

The catalytic hydrogenation of nitroarenes like this compound to their corresponding aromatic amines (anilines) is a fundamental and widely practiced industrial process. The reaction is generally understood to proceed through one of two primary mechanistic routes: the direct pathway or the condensation pathway. nih.gov

The direct pathway involves the stepwise reduction of the nitro group on the catalyst surface. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (-NHOH). The final step is the reduction of the hydroxylamine to the amine (-NH₂). nih.govbohrium.com This entire sequence involves the transfer of six hydrogen atoms. The intermediates, nitrosobenzene (B162901) and phenylhydroxylamine, are highly reactive and are typically not isolated under standard hydrogenation conditions. nih.govmdpi.com

The condensation pathway (also known as the Haber mechanism) runs parallel to the direct route. It involves the reaction between intermediates formed during the reduction. Specifically, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar). The azoxy compound can then be sequentially reduced to an azo compound (Ar-N=N-Ar) and a hydrazo compound (Ar-NH-NH-Ar). Finally, the cleavage of the N-N bond in the hydrazo compound yields two molecules of the corresponding aniline (B41778). nih.gov The prevalence of one pathway over the other is highly dependent on the reaction conditions, catalyst type, and the specific substrate. nih.gov

In the specific case of this compound hydrogenation, studies have shown that the reaction can proceed with high selectivity towards the formation of 3,4-dimethylaniline. airccse.com The mechanism follows a near first-order dependence on the concentration of this compound and the hydrogen pressure when using a Palladium on carbon (Pd/C) catalyst. airccse.com In-situ Fourier Transform Infrared (FTIR) spectroscopy studies on similar nitroaromatics have confirmed the reaction pathway proceeds from the nitrobenzene (B124822) derivative to a nitrosobenzene, then to a phenylhydroxylamine, and finally to the aniline product. bohrium.com

Catalyst Performance and Selectivity Studies

The efficiency and selectivity of the hydrogenation of this compound are critically dependent on the catalyst and reaction parameters. Supported noble metal catalysts, particularly those based on palladium, are highly effective for this transformation. airccse.comresearchgate.net

Studies on the hydrogenation of dimethyl-nitrobenzene using a 5% Pd/C catalyst in an ethanol-water solvent system have demonstrated high conversion rates and selectivity. airccse.com The conversion of this compound to 3,4-dimethylaniline is significantly influenced by temperature, hydrogen pressure, and catalyst loading, with 100% selectivity for dimethyl-aniline being achievable. airccse.com An increase in these parameters generally leads to a higher rate of conversion. airccse.com For instance, at a temperature of 403 K (130 °C), a conversion rate of over 97% was achieved under specific conditions. airccse.com

The choice of catalyst support and the metal itself can greatly influence the reaction. Various catalysts have been explored for the hydrogenation of nitroaromatics, including iron-based systems, platinum on zirconium phosphate (B84403), and copper-nickel alloys. bohrium.comacs.orgacs.org For example, iron oxide catalysts (Fe₂O₃, Fe₃O₄) have been used for the transfer hydrogenation of nitrobenzene, where a hydrogen donor like glycerol (B35011) is used instead of molecular hydrogen. acs.org Platinum catalysts supported on zirconium phosphate have shown high selectivity for the hydrogenation of nitrobenzene to p-aminophenol under acidic conditions, demonstrating that product selectivity can be tuned. acs.org Similarly, molecular sieve-supported palladium catalysts have demonstrated high conversion (>70%) and aniline selectivity (>95%) at room temperature and atmospheric pressure. mdpi.com

The following table summarizes the effect of various process conditions on the conversion of dimethyl-nitrobenzene using a Pd/C catalyst.

Table 1: Effect of Process Conditions on Dimethyl-nitrobenzene Hydrogenation Data derived from studies on dimethyl-nitrobenzene hydrogenation over a Pd/C catalyst. airccse.com

| Parameter | Condition Range | Observed Effect on Conversion |

|---|---|---|

| Temperature | 343–403 K | Conversion increases with increasing temperature. |

| Hydrogen Pressure | 4–10 bar | Conversion increases with increasing hydrogen pressure. |

| Catalyst Concentration | 0.00268–0.00805 mol/L | Conversion increases with higher catalyst concentration due to more active sites. |

| Substrate Concentration | 0.124 to 0.745 kmol/m³ | Lower rates observed at very high concentrations, possibly due to substrate inhibition or mass transfer limitations. |

Radical and Sigmatropic Pathways

Beyond hydrogenation, this compound can undergo reactions involving radical and sigmatropic pathways, particularly from adducts formed during nitration. cdnsciencepub.comgrafiati.com When this compound is nitrated, it can form diastereoisomers of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate. cdnsciencepub.comresearchgate.net The subsequent reactions of this adduct are highly dependent on the acidity of the medium.

In neutral and weakly acidic solutions, this dienyl acetate adduct can decompose to form 4-nitro-o-xylene and 3,5-dinitro-o-xylene. The formation of these products is proposed to occur via a combination of a radical mechanism and a sigmatropic rearrangement. cdnsciencepub.comgrafiati.com The suggested mechanism involves the homolytic cleavage of the carbon-nitro bond to generate a radical pair. Recombination and subsequent elimination steps can lead to the observed products. The sigmatropic pathway, specifically a cdnsciencepub.comresearchgate.net or cdnsciencepub.comgrafiati.com shift of the nitro group, can also contribute to the formation of the rearranged dinitro-o-xylene product. cdnsciencepub.com These pathways represent non-standard reactivity for nitroaromatic compounds and highlight the complex transformations that can occur under specific conditions. cdnsciencepub.com

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,2-Dimethyl-4-nitrobenzene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring typically appear as distinct signals due to their different chemical environments influenced by the two methyl groups and the electron-withdrawing nitro group.

In a typical ¹H NMR spectrum of this compound, the aromatic protons exhibit chemical shifts in the downfield region, generally between 7.0 and 8.5 ppm. The methyl protons, being attached to the aromatic ring, are observed further upfield. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its correct position on the benzene ring.

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 |

| Methyl-H | 2.0 - 2.5 |

| Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton. docbrown.info Due to the molecule's asymmetry, each carbon atom in the benzene ring and the two methyl groups are chemically non-equivalent, leading to a total of eight distinct signals in the ¹³C NMR spectrum. docbrown.infoocr.org.uk

The carbon atoms of the benzene ring resonate in the range of approximately 120 to 150 ppm. mdpi.com The carbon atom attached to the nitro group (C4) is typically found at the lower field end of this range due to the strong deshielding effect of the nitro group. The carbons bearing the methyl groups (C1 and C2) and the other aromatic carbons (C3, C5, and C6) have characteristic chemical shifts that are influenced by the electronic effects of the substituents. The methyl carbons appear at a much higher field, typically in the range of 15-25 ppm. ocr.org.uk

| Carbon Assignment | Chemical Shift (ppm) |

| C-NO₂ | ~147 |

| C-CH₃ (Aromatic) | ~137, ~132 |

| C-H (Aromatic) | ~130, ~124, ~119 |

| CH₃ | ~20, ~15 |

| Note: These are approximate values and can vary based on experimental conditions. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The most prominent of these are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring and the methyl groups, which are observed in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. docbrown.info The C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. docbrown.info The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern of the benzene ring. docbrown.info

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-O Asymmetric Stretch | 1500 - 1560 |

| C=C Aromatic Stretch | 1450 - 1600 |

| N-O Symmetric Stretch | 1335 - 1370 |

| Note: The precise peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution). |

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound also shows characteristic bands for the nitro and methyl groups, as well as the aromatic ring. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibration of the nitro group often gives a strong and well-defined Raman band. The vibrations of the benzene ring are also typically prominent in the Raman spectrum.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov

X-ray Diffraction Studies

Single-crystal XRD analysis allows for the precise determination of molecular geometry. Studies on isomers of this compound reveal key structural features that are likely shared across this class of compounds.

For the related compound, 1,2-dimethyl-3-nitrobenzene (B167072), high-resolution single-crystal X-ray diffraction data has been used to refine its structure. rasayanjournal.co.in The compound crystallizes in the orthorhombic space group P212121. rasayanjournal.co.in A notable feature of its molecular geometry is that the molecule is not perfectly planar; the nitro (NO2) group is rotated out of the plane of the benzene ring by an angle of 45°. rasayanjournal.co.in This rotation is a common feature in nitroaromatic compounds and is influenced by steric hindrance and electronic effects between the nitro group and adjacent substituents, in this case, the methyl groups.

The crystal structure of another isomer, 2,4-dimethyl-1-nitrobenzene, was obtained through in situ cryo-crystallization as it is a liquid at room temperature. researchgate.netdergipark.org.tr Comparison of the experimental X-ray data with geometries optimized through Density Functional Theory (DFT) calculations shows good agreement for bond lengths and angles. dergipark.org.tr For instance, the experimental C-C bond lengths within the benzene ring range from 1.3697 to 1.3945 Å, the C-N bond is 1.4812 Å, and the N-O bonds are between 1.2074 and 1.2175 Å. researchgate.netdergipark.org.tr

These findings from closely related isomers provide a robust model for the expected molecular geometry of this compound, predicting a non-planar conformation with the nitro group significantly twisted relative to the aromatic ring.

Table 1: Crystal Data and Structure Refinement for 1,2-Dimethyl-3-nitrobenzene Data sourced from a study on the isomer 1,2-dimethyl-3-nitrobenzene. rasayanjournal.co.in

| Parameter | Value |

| Empirical Formula | C₈H₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 3.9338(5) |

| b (Å) | 14.022(3) |

| c (Å) | 14.126(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.289 |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 277(2) |

The arrangement of molecules within a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of a crystalline solid.

In the crystal structure of 1,2-dimethyl-3-nitrobenzene, the molecules are connected through weak C-H···O hydrogen interactions. rasayanjournal.co.in These interactions link the hydrogen atoms of the methyl groups and the benzene ring to the oxygen atoms of the nitro groups on adjacent molecules, creating a stable three-dimensional network. rasayanjournal.co.in

For 2,4-dimethyl-1-nitrobenzene, the crystal packing is stabilized by a combination of intermolecular hydrogen bonds, including C-H···O and C-H···N interactions. researchgate.netdergipark.org.tr A detailed Hirshfeld surface analysis reveals that H···H (47.5%) and O···H (22.8%) contacts are the most significant contributors to the crystal's stability, with smaller contributions from C···C, C···H, and N···C contacts. researchgate.netdergipark.org.tr

Single-Crystal X-ray Diffraction for Molecular Geometry

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. The spectrum of this compound in an alcohol solvent shows a maximum absorption (λmax) at 278 nm, with a molar absorptivity (log ε) of 3.96. nih.gov

The UV-Vis spectrum of nitroaromatic compounds is typically characterized by several absorption bands. For the parent compound, nitrobenzene (B124822), distinct absorption bands are attributed to specific electronic transitions. acs.orgcdnsciencepub.com A weak band around 340-350 nm is assigned to the S₀→S₁ (n→π*) transition, which is primarily localized on the nitro group. acs.org Stronger absorptions observed in the 250-280 nm range are attributed to S₀→S₄ transitions, which have significant charge-transfer character from the benzene ring to the nitro group. acs.org

The observed absorption at 278 nm for this compound falls within the region expected for strong π→π* transitions, likely corresponding to the charge-transfer band seen in nitrobenzene. nih.govacs.org The presence of two electron-donating methyl groups on the benzene ring influences the energy of the molecular orbitals, causing a shift in the absorption maximum compared to unsubstituted nitrobenzene.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | log ε | Reference |

| Alcohol | 278 | 3.96 | nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of nitroaromatic compounds. scholarsresearchlibrary.comimist.ma Methods like the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed to achieve a balance between accuracy and computational cost. imist.madergipark.org.tr

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For nitrobenzene (B124822) derivatives, this is typically performed using DFT methods, such as B3LYP with a basis set like 6-31G(d,p). dergipark.org.tr The process involves adjusting all bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

Table 1: Comparison of Selected Calculated and Experimental Geometrical Parameters for 2,4-Dimethyl-1-nitrobenzene Data sourced from a DFT/B3LYP/6-31G(d,p) study. dergipark.org.tr

| Parameter | Calculated Value (Å) | Experimental Value (Å) |

| C-C (ring) | 1.3852 - 1.409 | 1.3697 - 1.3945 |

| C-N | 1.4714 | 1.4812 |

| N-O | 1.2324 - 1.2328 | 1.2074 - 1.2175 |

This interactive table provides a comparison of theoretical and experimental bond lengths for an isomeric form of 1,2-Dimethyl-4-nitrobenzene, illustrating the reliability of DFT calculations.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. niscpr.res.in The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. niscpr.res.in The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. niscpr.res.in

In nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers both the HOMO and LUMO energies. niscpr.res.in Studies on nitrobenzene derivatives show that the HOMO and LUMO are often distributed across the aromatic ring and the nitro group. mdpi.com The transfer of charge within the molecule is a key aspect of its reactivity. niscpr.res.in For instance, in related compounds, charge transfer has been observed to occur from the benzene (B151609) ring to the nitro group. niscpr.res.in

Table 2: Calculated Frontier Molecular Orbital Energies for Nitrobenzene Data from a CASPT2 study, illustrating typical values for the parent compound. acs.org

| Orbital | Energy (eV) |

| HOMO | -10.33 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 9.48 |

This interactive table presents the HOMO and LUMO energy values for nitrobenzene, providing a reference for understanding the electronic structure of its derivatives.

Computational methods are used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations, after geometry optimization, can predict the fundamental vibrational modes. These theoretical spectra are valuable for assigning the bands in experimental spectra. nih.gov

It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. For example, a scaling factor of 0.9689 has been used for calculations with the B3LYP/6-31G(d,p) method.

Key vibrational modes for nitroaromatics include C-H stretching, C-C ring stretching, and the symmetric and asymmetric stretching of the NO₂ group. In a study on 1,3-dimethyl-5-nitrobenzene, C-C stretching vibrations were identified in the 1600–1420 cm⁻¹ region of the FTIR spectrum, which showed excellent agreement with the scaled theoretical values.

Electronic Structure Analysis (e.g., HOMO-LUMO)

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are instrumental in determining the energetics of chemical reactions, such as dissociation. For nitroaromatic compounds, a reaction of significant interest is the cleavage of the C–NO₂ bond. acs.org High-level theoretical methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are employed to accurately model the potential energy surfaces of such reactions. acs.org

A study on the dissociation of nitrobenzene into a phenyl radical and nitrogen dioxide on the ground state (S₀) calculated a dissociation enthalpy (ΔᵣH°(0 K)) of 307.2 kJ mol⁻¹. acs.org This value is in excellent agreement with experimental findings, demonstrating the predictive power of these computational methods. acs.org Such calculations provide fundamental insights into the stability of the C-N bond, which is critical for understanding the thermal decomposition of these energetic materials. acs.org The NIST Chemistry WebBook also lists gas phase ion energetics data for this compound, which can serve as a reference for theoretical studies. nist.gov

Intermolecular Interaction Analysis

The way molecules pack together in a solid state is governed by intermolecular interactions. Understanding these non-covalent forces is crucial for predicting crystal structures and material properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dergipark.org.trdergipark.org.tr It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contact points between neighboring molecules. The analysis generates a 3D surface colored according to normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. researchgate.netnih.gov

This analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). dergipark.org.tr

For the isomer 2,4-dimethyl-1-nitrobenzene, Hirshfeld surface analysis revealed that the crystal structure is stabilized primarily by several types of contacts. dergipark.org.trdergipark.org.tr The most significant contributions come from H···H, O···H/H···O, C···C, and C···H/H···C interactions. dergipark.org.tr

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2,4-Dimethyl-1-nitrobenzene Data provides a quantitative breakdown of interactions stabilizing the crystal structure of an isomer. dergipark.org.tr

| Contact Type | Contribution (%) |

| H···H | 46.1 |

| O···H / H···O | 18.0 |

| C···H / H···C | 12.0 |

| C···C | 7.9 |

| N···H / H···N | 2.5 |

| Other | 13.5 |

This interactive table quantifies the various intermolecular contacts for an isomer, demonstrating how Hirshfeld analysis deconstructs crystal packing forces.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. researchgate.net This technique is based on the electron density and its derivatives, providing a qualitative picture of interactions such as hydrogen bonds, van der Waals forces, and repulsive steric clashes. researchgate.netnanobioletters.com The analysis generates 3D isosurfaces where green or blue indicates attractive forces like hydrogen bonding and van der Waals interactions, while red signifies repulsive or steric effects. nanobioletters.com

While specific NCI plot studies for this compound are not extensively documented in available literature, the principles are widely applied to its structural analogs and related nitroaromatic compounds. For instance, NCI analysis performed on 2,4-dimethyl-1-nitrobenzene, a close isomer, has been used to determine the non-covalent interactions that stabilize its crystal structure. researchgate.net Similarly, studies on other nitroarenes use NCI plots to visualize the hydrogen-bonding interactions that direct chemical reactions. nih.gov These analyses reveal that the nitro group is a key participant in forming intermolecular interactions, which heavily influence the compound's physical properties and chemical reactivity. researchgate.netdergipark.org.tr

Hydrogen Bonding and π-Stacking Interactions

The molecular structure of this compound, featuring a nitro group and an aromatic ring, facilitates several key non-covalent interactions, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: The oxygen atoms of the nitro group are electronegative and can act as hydrogen bond acceptors. In the presence of hydrogen bond donors, such as water or alcohols in a solvent, these interactions can occur. cdnsciencepub.comrasayanjournal.co.in For example, in studies on the nitration of this compound in methanol (B129727), it is suggested that the reactivity of nucleophiles is reduced by hydrogen bonding with the solvent. cdnsciencepub.com Computational studies on the closely related isomer 1,2-dimethyl-3-nitrobenzene (B167072) have identified weak intermolecular hydrogen bonds (C-H···O) that are responsible for the crystal packing. rasayanjournal.co.in

π-Stacking Interactions: The aromatic ring of this compound is electron-rich, making it capable of engaging in π-π stacking interactions. These interactions are a significant stabilizing force in the crystal structures of many nitroaromatic compounds, contributing to their heat resistance and insensitivity. researchgate.netdergipark.org.tr In supramolecular chemistry, substituent effects on the benzene ring are known to modulate the strength and geometry of these stacking interactions. ethz.ch For this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group on the π-system dictates the nature of these stacking forces.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a fundamental approach in computational toxicology and chemistry used to predict the properties and activity of a chemical based on its molecular structure. researchgate.net This principle posits that the biological and physicochemical properties of a substance are directly related to its chemical structure.

For this compound, SAR modeling is a key tool for filling data gaps, particularly under regulatory programs like the U.S. EPA's High Production Volume (HPV) Chemical Challenge Program. epa.govepa.gov The use of SAR is consistent with EPA guidance for assessing chemicals where experimental data may be limited. epa.gov By comparing the structure of this compound to other well-studied chemicals, predictions can be made regarding its environmental fate, ecotoxicity, and health effects. epa.gov Quantitative Structure-Activity Relationship (QSAR) models, a quantitative form of SAR, have been developed for classes of nitrobenzene compounds to predict their acute toxicity to various organisms. imist.maresearchgate.net These models use molecular descriptors to build statistical relationships between structure and a specific toxicological endpoint. imist.ma

Predictive Modeling for Chemical Behavior

Predictive modeling for chemical behavior utilizes computational tools to estimate a compound's properties, avoiding the need for extensive and costly laboratory testing. mdpi.com These models are crucial for risk assessment and regulatory compliance.

A prominent tool used for this purpose is the U.S. EPA's EPIWIN™ (Estimation Programs Interface for Microsoft Windows). epa.govepa.gov EPIWIN™ employs computational methods and SAR to estimate various physicochemical properties, environmental fate parameters, and aquatic toxicity for organic chemicals. epa.govepa.gov For this compound, these models predict properties like its partition coefficients, biodegradability, and atmospheric reactivity. epa.gov While these models are powerful, they have inherent limitations, and their outputs are typically evaluated for reasonableness against measured data for the target chemical or its analogs. epa.gov QSAR models are also frequently used to predict toxicity, establishing quantitative relationships between molecular descriptors and specific biological endpoints. mdpi.com

Analogy-Based Data Read-Across Methodologies

Read-across is a specific application of SAR where data from a tested chemical (the "analog") is used to predict the properties of a structurally similar, data-poor chemical (the "target"). epa.govnih.gov This method is scientifically robust when there is a clear justification for the similarity between the analog and the target compound. epa.gov

In the assessment of this compound, the read-across approach has been formally applied. epa.govepa.gov Data from its structural isomer, 2,4-dimethyl-1-nitrobenzene, and three nitrotoluene isomers have been used to support the dataset. epa.gov The basis for this approach is that the similar molecular structures are likely to result in similar chemical and toxicological properties. epa.gov The EPA's guidance for SAR considers analogs suitable if they resemble the target chemical in terms of molecular structure, size, critical functional groups, and molecular properties like lipophilicity. epa.gov

Table 1: Analogs Used in Read-Across for this compound This table is based on data from the US EPA's High Production Volume (HPV) Chemical Challenge Program robust summaries. epa.govepa.gov

| Analog Compound Name | CAS Number | Relationship to Target |

|---|---|---|

| 2,4-Dimethyl-1-nitrobenzene | 89-87-2 | Structural Isomer |

| 2-Nitrotoluene | 88-72-2 | Supporting Analog (differs by one methyl group) |

| 3-Nitrotoluene | 99-08-1 | Supporting Analog (differs by one methyl group) |

| 4-Nitrotoluene (B166481) | 99-99-0 | Supporting Analog (differs by one methyl group) |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on this compound are not prominent in the literature, research on nitrobenzene provides valuable insights. researchgate.net MD simulations of nitrobenzene, both as a pure liquid and at its interface with water, are used to understand its structure, dynamics, and thermodynamic properties at a molecular level. researchgate.net These studies investigate properties like density, molecular orientation, and the formation of hydrogen bonds at interfaces. researchgate.net Such simulations can reveal how molecules like this compound might behave in different environments, for example, how they orient themselves at a water-organic boundary, which is crucial for understanding environmental partitioning and bioavailability.

Computational Predictions of Environmental Fate Parameters

Computational models are extensively used to predict the environmental fate of chemicals like this compound. epa.govepa.gov These predictions are vital for environmental risk assessment. Based on modeling and analogy, this compound is expected to partition primarily to soil and water compartments. epa.gov Its relatively low octanol-water partition coefficient suggests it is not expected to bioaccumulate significantly. epa.govepa.gov In the atmosphere, it is predicted to react with hydroxyl radicals. epa.gov While hydrolysis is not considered an important fate process, the compound is expected to biodegrade, although not readily. epa.govepa.gov

Table 2: Computationally Predicted Environmental Fate and Properties of this compound This table compiles data from various sources, including EPA robust summaries and modeling predictions. epa.govepa.govnih.govsielc.com

| Parameter | Predicted Value / Outcome | Source/Method |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.9 / 2.91 | EPIWIN™ / Computed epa.govsielc.com |

| Environmental Distribution (Fugacity Level I) | Water: 17.6%, Soil: 78.7% | EPIWIN™ |

| Atmospheric Fate | Expected to react with atmospheric hydroxyl radicals | Analogy epa.govepa.gov |

| Hydrolysis | Not an important fate process | Analogy epa.govepa.gov |

| Biodegradation | Expected to biodegrade, but not readily | Analogy epa.govepa.gov |

| Bioaccumulation | Not expected to bioaccumulate significantly | Based on low Log Kow epa.govepa.gov |

Environmental Research and Degradation Pathways

Atmospheric Transformation Processes

Once released into the atmosphere, 1,2-Dimethyl-4-nitrobenzene is subject to transformation processes that limit its atmospheric lifetime. The primary mechanisms are reactions with photochemically generated radicals and, to a lesser extent, direct absorption of sunlight.

The most significant atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals. epa.govepa.gov These highly reactive species are ubiquitous in the troposphere and initiate the degradation of many volatile organic compounds. The reaction proceeds through two main pathways: hydrogen abstraction from the methyl groups and OH addition to the aromatic ring. epa.gov

| Parameter | Value | Conditions |

|---|---|---|

| Overall OH Rate Constant | 1.0519 x 10-12 cm³/molecule-sec | Calculated |

| Atmospheric Half-life | 10.169 days | Based on a 12-hour day and an average OH concentration of 1.5 x 106 molecules/cm³ |

The addition of the OH radical to the benzene (B151609) ring is a dominant pathway for aromatic compounds. epa.gov This reaction forms a transient adduct that can subsequently react with other atmospheric species like oxygen (O₂) and nitrogen oxides (NOx), leading to the formation of various degradation products, including nitrophenols and ring-cleavage products. acs.orgresearchgate.net

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, can be a relevant process for compounds that absorb light within the solar spectrum (>290 nm). iarc.fr Nitroaromatic compounds possess chromophores that absorb ultraviolet radiation. iarc.frcdc.gov For this compound, the maximum UV absorption in alcohol has been recorded at 278 nm, which is near the lower end of the terrestrial solar spectrum, suggesting that direct photolysis may occur, albeit potentially slowly.

The photochemical transformation of nitroaromatic compounds can be complex. Upon UV irradiation, the nitro group can be involved in reactions leading to the formation of radicals and subsequent degradation products. vulcanchem.comgoogle.com For some nitroaromatics, this can lead to the reduction of the nitro group or hydroxylation of the aromatic ring. researchgate.net

Reaction with Hydroxyl Radicals

Aquatic and Soil Environmental Fate

In terrestrial and aquatic systems, the fate of this compound is governed by its tendency to partition between water, soil, and sediment, as well as its susceptibility to biological degradation and chemical hydrolysis.

Biodegradation is a key process in the ultimate removal of this compound from the environment. While not considered readily biodegradable, it is classified as "intrinsically" biodegradable, meaning that microbial populations capable of its degradation exist and can adapt to metabolize the compound over time. epa.gov

The biodegradation of nitrotoluenes and related nitroaromatic compounds has been studied extensively and generally proceeds via two primary types of pathways. tandfonline.comannualreviews.orgnih.gov

Oxidative Pathway: This involves the oxidation of one of the methyl groups to form a carboxylic acid. For this compound, this would lead to intermediates like 4-nitro-2-methylbenzyl alcohol and ultimately 4-nitro-2-methylbenzoic acid. nih.gov

Reductive Pathway: This pathway begins with the reduction of the nitro group to a hydroxylamine (B1172632) and then to an amine. annualreviews.orgnih.gov This is a common initial step in the metabolism of many nitroaromatic compounds. The resulting aminodimethylbenzene can then undergo ring cleavage.

The specific pathway and rate of degradation are influenced by the position of the substituents on the benzene ring and the specific microbial consortia present. tandfonline.com For instance, studies on nitrotoluene isomers have shown that microorganisms from contaminated sites are often the most effective at mineralizing these compounds. tandfonline.com

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this is not considered an important environmental fate process. epa.govepa.gov Aromatic nitro compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. cdc.gov While degradation can occur under highly alkaline conditions (e.g., pH > 11), these conditions are not common in the natural environment. enviro.wikiacs.orgacs.org A similar compound was reported to be stable at pH 10. google.com

The distribution of this compound in the environment is determined by its physical and chemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc). These parameters indicate how the chemical will partition between air, water, soil, and sediment.

The experimental n-octanol/water partition coefficient (log Pow) of 2.91 suggests a moderate tendency to sorb to organic matter in soil and sediment rather than remaining in the water column. godeepak.com The soil adsorption coefficient (Koc) further quantifies this behavior. A calculated Koc value of 333 and a measured Log Koc of 3.307 indicate moderate sorption and slow migration potential to groundwater. epa.goveuropa.eu